molecular formula C8H3BrF3IN2 B1604364 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole CAS No. 1000341-30-9

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

Cat. No. B1604364
M. Wt: 390.93 g/mol
InChI Key: IGOIJJKIDMAMMX-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole” is a chemical compound with the molecular formula C9H4BrF3IN . Its molecular weight is 389.9384396 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the sources .

Scientific Research Applications

Synthesis of Annulated 2H-Indazoles and Triazoles

The compound participates in the synthesis of six-membered-ring annulated 2H-indazoles and 1,2,3- and 1,2,4-triazoles, demonstrating its utility in creating polycyclic structures through palladium-catalyzed alkylation/direct arylation reactions. This process involves two C-H bond activations, illustrating the compound's role in facilitating complex chemical transformations (Laleu & Lautens, 2008).

Corrosion Inhibition Studies

In studies focused on mild steel corrosion inhibitors in acid media, derivatives of 1,2,4-triazoles, which can be synthesized using compounds like 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, have shown significant efficacy. These inhibitors demonstrate their potential in protecting metal surfaces from corrosion, indicating their importance in materials science and engineering (Chaitra, Mohana, & Tandon, 2015).

Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-Triazolium Salts

The compound is integral to the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts, leading to the production of ionic liquids. This research underscores the role of such compounds in creating new materials with potential applications in green chemistry and ionic liquid synthesis (Mirzaei, Twamley, & Shreeve, 2002).

Click Chemistry and Drug Discovery

The underlying chemistry of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole is relevant to click chemistry applications in drug discovery. Click chemistry, particularly the formation of 1,2,3-triazoles, is a powerful tool in synthesizing molecules with significant biological activity. This approach has been utilized in lead finding, proteomics, and DNA research, showcasing the compound's utility in biomedical research (Kolb & Sharpless, 2003).

Supramolecular Interactions of Triazoles

Research on 1,2,3-triazoles, related to the chemical family of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, highlights their diverse supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry, emphasizing the compound's importance in creating complex molecular systems (Schulze & Schubert, 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-3-iodo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IN2/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOIJJKIDMAMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646710
Record name 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

CAS RN

1000341-30-9
Record name 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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